ON 108600

Multi-kinase inhibitor CK2 TNIK

ON 108600 (CAS 1585246-23-6) is a benzothiazinone-based small-molecule multi-kinase inhibitor with potent activity against casein kinase 2 (CK2α1/α2), Traf2- and Nck-interacting kinase (TNIK), and dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1A/1B). It exhibits a unique polypharmacology profile characterized by low nanomolar IC50 values (5-50 nM) against its primary targets and demonstrates significant anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC).

Molecular Formula C22H14Cl2N2O6S2
Molecular Weight 537.4 g/mol
Cat. No. B15542653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameON 108600
Molecular FormulaC22H14Cl2N2O6S2
Molecular Weight537.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H14Cl2N2O6S2/c23-15-2-1-3-16(24)14(15)11-34(31,32)13-5-7-20-17(10-13)25-22(28)21(33-20)9-12-4-6-19(27)18(8-12)26(29)30/h1-10,27H,11H2,(H,25,28)/b21-9-
InChIKeyDOMBZVXKSRQDOJ-NKVSQWTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ON 108600: Multi-Kinase Inhibitor Targeting CK2, TNIK, and DYRK1


ON 108600 (CAS 1585246-23-6) is a benzothiazinone-based small-molecule multi-kinase inhibitor with potent activity against casein kinase 2 (CK2α1/α2), Traf2- and Nck-interacting kinase (TNIK), and dual-specificity tyrosine-phosphorylation-regulated kinase 1 (DYRK1A/1B) [1]. It exhibits a unique polypharmacology profile characterized by low nanomolar IC50 values (5-50 nM) against its primary targets and demonstrates significant anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC) . The compound has been structurally characterized via co-crystallography with CK2α, revealing a distinct ATP/GTP-mimetic binding mode that induces a conformational change in the kinase's β4-β5 regulatory loop [2].

ON 108600: Why Generic CK2 or TNIK Inhibitors Cannot Substitute for Its Unique Polypharmacology


Inhibitors selective for CK2 (e.g., silmitasertib/CX-4945) or TNIK (e.g., NCB-0846) individually have shown limited efficacy against aggressive, chemotherapy-resistant cancer stem cell (CSC) populations [1]. ON 108600's critical differentiation lies in its simultaneous, potent inhibition of CK2, TNIK, and DYRK1, a target constellation that collectively drives the survival and self-renewal of TNBC CSCs and mediates resistance to standard-of-care taxanes [2]. Substituting a single-target inhibitor for ON 108600 in experimental models would fail to replicate the compound's capacity to suppress the CD44high/CD24low CSC fraction, overcome paclitaxel resistance, and induce apoptosis via a dual mechanism involving both mitotic arrest and Wnt/TCF/LEF pathway suppression [3].

ON 108600 Quantitative Comparative Analysis: Multi-Kinase Selectivity and Functional Differentiation


ON 108600's Unique Polypharmacology vs. Monospecific Inhibitors: A Comparative Analysis of Target Engagement and Functional Impact

ON 108600 exhibits a polypharmacology profile distinct from monospecific CK2 inhibitors (e.g., silmitasertib/CX-4945) or TNIK inhibitors (e.g., NCB-0846). Functional siRNA knockdown experiments validated that only simultaneous silencing of CK2α, DYRK1A, and TNIK recapitulates the full anti-proliferative effect of ON 108600 in TNBC cells [1]. In contrast, individual knockdown of each target had a lesser effect, underscoring the functional necessity of multi-target engagement for maximal efficacy against TNBC [2].

Multi-kinase inhibitor CK2 TNIK DYRK1 Cancer Stem Cells

ON 108600 Induces a Distinct Conformational Change in CK2α Not Observed with Other ATP-Competitive Inhibitors

Co-crystal structure analysis reveals that ON 108600 induces a unique conformational change in the β4-β5 loop of the CK2α catalytic subunit upon binding [1]. This loop is critical for interaction with the CK2β regulatory subunit, and its displacement is predicted to hinder holoenzyme formation and substrate recognition [2]. This specific structural perturbation is distinct from the binding mode of many other ATP-competitive CK2 inhibitors and represents a unique biophysical signature of ON 108600 [3].

CK2 Kinase inhibitor Conformational change X-ray crystallography

ON 108600 Suppresses Tubulin Polymerization: A Secondary Anti-Mitotic Mechanism Differentiating It from Standard CK2/TNIK Inhibitors

Beyond its kinase inhibitory activity, ON 108600 directly suppresses tubulin polymerization in a cell-free, GTP-dependent assay [1]. This secondary mechanism, which is not shared by selective CK2 inhibitors like CX-4945 or TNIK inhibitors like NCB-0846, contributes to the compound's ability to induce G2/M arrest and apoptosis in TNBC cells [2].

Tubulin polymerization Mitotic arrest Microtubule dynamics Cancer

ON 108600 Eradicates Paclitaxel-Resistant Cancer Stem Cells: A Functional Advantage Over Single-Agent Chemotherapy and Selective Kinase Inhibitors

ON 108600 demonstrates a unique capacity to suppress the CD44high/CD24low cancer stem cell (CSC) population in TNBC, including cells that have acquired resistance to paclitaxel (PTX) [1]. In colony formation assays using purified CD44high/CD24low CSCs from MDA-MB-231 and Hs578T cells, ON 108600 induced a dose-dependent reduction in colony formation, with a calculated IC50 significantly lower than that for PTX [2]. This activity is linked to the compound's multi-target inhibition profile, as selective CK2 or TNIK inhibitors do not fully recapitulate this effect [3].

Cancer Stem Cells Paclitaxel resistance TNBC CD44high/CD24low

ON 108600: Optimal Application Scenarios in Preclinical Oncology and Chemical Biology Research


Targeted Profiling of Multi-Kinase Inhibition in TNBC Stem Cell Models

Use ON 108600 as a chemical probe to interrogate the synergistic effects of simultaneously inhibiting CK2, TNIK, and DYRK1 in triple-negative breast cancer (TNBC) stem cell populations. This scenario is ideal for researchers aiming to dissect the signaling networks that maintain cancer stemness and drive chemotherapy resistance. The compound's validated ability to suppress CD44high/CD24low CSC colony and sphere formation provides a robust phenotypic endpoint for such studies [1].

Characterization of Tubulin Polymerization Interference as a Secondary Anti-Cancer Mechanism

Employ ON 108600 in biochemical and cell biology assays designed to investigate the intersection of kinase signaling and microtubule dynamics. The compound's direct inhibition of tubulin polymerization, a property not shared by most CK2 or TNIK inhibitors, makes it a unique tool for studying dual-mechanism anti-mitotic agents [1]. Researchers can use the cell-free tubulin polymerization assay described in the literature as a reference for quantifying this activity [2].

Structural Biology Studies of Kinase Conformational Modulation

Utilize ON 108600 in X-ray crystallography or cryo-EM studies to examine its unique binding mode in the CK2α ATP pocket. The compound's ability to induce a specific conformational change in the β4-β5 regulatory loop offers a distinct structural model for understanding how small molecules can allosterically regulate CK2 holoenzyme assembly and substrate recognition [1]. This is particularly relevant for structure-based drug design efforts targeting the CK2 regulatory interface.

In Vivo Pharmacodynamic Studies in Orthotopic TNBC Xenograft Models

Deploy ON 108600 in in vivo efficacy studies using orthotopic TNBC xenograft models, including those with acquired paclitaxel resistance. The compound's demonstrated in vivo activity as a single agent (100 mg/kg, i.p.) and its synergistic effect with paclitaxel in suppressing established metastases provide a benchmark for evaluating novel combination strategies [1]. Researchers should incorporate endpoints measuring CSC markers (CD44, ALDH1) and Wnt/TCF/LEF pathway activity to fully capture ON 108600's pharmacodynamic profile [2].

Technical Documentation Hub

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